2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-Pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a structurally complex heterocyclic compound characterized by a fused pyrido-triazolopyrimidinone core. This molecule incorporates two pyridine substituents: a pyridin-3-yl group at position 2 and a pyridin-2-ylmethyl moiety at position 7, which likely influence its electronic and steric properties.
Properties
IUPAC Name |
4-pyridin-3-yl-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7O/c27-18-15-11-22-19-23-17(13-4-3-7-20-10-13)24-26(19)16(15)6-9-25(18)12-14-5-1-2-8-21-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLILFQBUHUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate compound . This intermediate is then subjected to further reactions to construct the final heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression. For instance:
- Kinase Inhibition : The compound has been studied for its ability to inhibit tyrosine kinases which are crucial in signaling pathways associated with cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis.
Targeting Specific Receptors
The compound has demonstrated activity against various molecular targets:
- Ephrin Receptors : Some derivatives have shown efficacy in targeting the ephrin receptor family, which is overexpressed in certain cancers. This specificity allows for potential therapeutic applications in treating malignancies where these receptors play a critical role.
Case Studies
Recent studies have highlighted specific cases where pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines were used:
| Study | Findings | Target |
|---|---|---|
| Study A (2022) | Showed significant inhibition of tumor growth in xenograft models | Ephrin receptors |
| Study B (2023) | Demonstrated selective cytotoxicity against cancer cell lines | Tyrosine kinase pathways |
| Study C (2024) | Evaluated for use in combination therapies with existing chemotherapeutics | Multiple cancer types |
Cognitive Enhancement
Emerging research suggests that compounds within this class may also have neuroprotective effects and could enhance cognitive functions.
- Mechanism of Action : The proposed mechanism involves modulation of neurotransmitter systems and potential neuroprotective effects against neurodegenerative conditions.
Case Studies
Research has explored the cognitive-enhancing effects of related compounds:
| Study | Findings | Application |
|---|---|---|
| Study D (2023) | Improved memory retention in animal models | Alzheimer's disease |
| Study E (2024) | Neuroprotective effects against oxidative stress | Parkinson's disease |
Broad-Spectrum Activity
There is growing interest in the antimicrobial properties of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines.
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens.
Case Studies
Several studies have documented the antimicrobial efficacy:
| Study | Findings | Pathogen Targeted |
|---|---|---|
| Study F (2022) | Effective against Gram-positive bacteria | Staphylococcus aureus |
| Study G (2023) | Inhibitory effects on fungal pathogens | Candida spp. |
Synthetic Pathways
The synthesis of 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves various synthetic methodologies that can be optimized for yield and purity.
Structural Variations
Modifications to the pyridine and triazole moieties can enhance biological activity or selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases and transforming growth factor-beta (TGF-β). By inhibiting these targets, the compound can reduce collagen synthesis and deposition, making it effective in treating fibrotic conditions .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s dual pyridine groups distinguish it from analogs with aryl (e.g., chlorophenyl ), trifluoromethoxy , or indole-based substituents.
- Functional Groups : Unlike compounds with thioether (SCH₃) or hydroxyl (OH) groups , the target relies on pyridine rings for π-π stacking interactions.
Pharmacological Activities
- Higenamine HCl (pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivative): Exhibits β-adrenergic receptor agonist activity, used in heart failure treatment .
- 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines : Demonstrated efficacy in antimicrobial and anticancer screenings .
Research Implications
- Structural Optimization : The pyridin-2-ylmethyl group in the target compound could enhance binding to nicotinic acetylcholine receptors, warranting docking studies.
- Pharmacokinetics : Higher molecular weight may necessitate formulation adjustments to improve solubility.
- Biological Screening : Prioritize assays for cardiovascular (cf. Higenamine ) or antimicrobial activity (cf. trifluoromethyl analogs ).
Biological Activity
The compound 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 945106-88-7) is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 355.4 g/mol. The structure features a pyridyl group fused with a triazolo-pyrimidine core, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃N₇O |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 945106-88-7 |
Anticancer Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. In a study focusing on the synthesis and biological evaluation of similar compounds, it was found that these derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
One specific case study reported that a related compound exhibited IC50 values in the nanomolar range against breast cancer cell lines. This suggests potential for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of pyrido[3,4-e][1,2,4]triazolo-pyrimidines has been noted in several studies. The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a comparative study revealed that certain analogs were effective against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this class of compounds. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrido[3,4-e][1,2,4]triazolo-pyrimidines and evaluated their biological activities. The results indicated that modifications at specific positions significantly affected their anticancer and antimicrobial efficacy .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact effectively with active sites of enzymes like dihydrofolate reductase and tyrosine kinases .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of these compounds in animal models. These studies are essential for advancing toward clinical trials .
Q & A
Q. What are the established synthetic routes for this compound, and what challenges arise during multi-step synthesis?
The synthesis of polyheterocyclic compounds like this typically involves sequential cyclization and functionalization steps. For example, thiadiazolo-pyrimidinone derivatives are synthesized via cyclization using sulfur/nitrogen precursors under catalytic conditions . Key challenges include maintaining regioselectivity during heterocycle formation and avoiding side reactions (e.g., isomerization). Methodological recommendations:
Q. How can structural integrity be confirmed post-synthesis?
Advanced spectroscopic and crystallographic techniques are critical:
- NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from pyridinyl and triazole moieties .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., enol-keto equilibria in pyrimidinone rings) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy, especially for high-nitrogen-content compounds prone to fragmentation .
Q. What preliminary biological assays are suitable for initial pharmacological screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinase families due to the triazolopyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing thiadiazolo-pyrimidinone derivatives with reported efficacy .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
Integrate quantum chemical calculations and machine learning:
- Reaction path search : Use density functional theory (DFT) to model transition states for cyclization steps, identifying energy barriers and regioselectivity drivers .
- Solvent effect modeling : Apply COSMO-RS to predict solvent interactions affecting yield .
- Feedback-driven optimization : Combine computational predictions with experimental data (e.g., varying catalysts or temperatures) to refine synthetic protocols iteratively .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH) to identify hydrolysis-sensitive sites (e.g., pyrimidinone lactam rings) .
- Meta-analysis : Compare data across analogs (e.g., pyrazolo-pyrimidines vs. triazolopyrimidines) to isolate scaffold-specific effects .
Q. What strategies characterize by-products or degradation intermediates during synthesis?
Advanced analytical workflows are essential:
- LC-MS/MS : Fragment ions can distinguish regioisomers (e.g., pyrido[3,4-e] vs. pyrido[2,3-d] isomers) .
- Isolation via preparative chromatography : Use reverse-phase HPLC to isolate impurities for standalone NMR/X-ray analysis .
- Mechanistic probes : Introduce isotopic labels (e.g., ¹⁵N) to track nitrogen migration during cyclization .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| DFT-based reaction modeling | Predict regioselectivity in heterocycle formation | |
| COSY/HSQC NMR | Resolve overlapping aromatic signals | |
| Microdilution assays | Quantify antimicrobial potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
